molecular formula C7H2Cl3FO3S B13260848 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

Cat. No.: B13260848
M. Wt: 291.5 g/mol
InChI Key: AKFITVYIQWAJBT-UHFFFAOYSA-N
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Description

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 1597311-83-5) is a high-purity, multifunctional aromatic building block designed for advanced pharmaceutical and medicinal chemistry research. With a molecular formula of C7H2Cl3FO3S and a molecular weight of 291.51 Da , this compound serves as a critical synthetic intermediate. Its structure features highly reactive acyl chloride and sulfonyl chloride functional groups, making it a versatile precursor for constructing complex heterocyclic systems and other target molecules through nucleophilic substitution and amidation reactions . Chlorine-containing compounds are of immense value in drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, which are often crucial for optimizing biological activity and pharmacokinetic properties . This reagent is supplied with a minimum purity of 95% . It is classified as a hazardous chemical (GHS Hazard Statements: H302-H314-H318-H335) and requires careful handling in a fume hood with appropriate personal protective equipment (PPE) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H2Cl3FO3S

Molecular Weight

291.5 g/mol

IUPAC Name

3-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride

InChI

InChI=1S/C7H2Cl3FO3S/c8-5-2-3(15(10,13)14)1-4(6(5)11)7(9)12/h1-2H

InChI Key

AKFITVYIQWAJBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Representative Experimental Data

The following table summarizes key process parameters and outcomes from scaled syntheses:

Step Scale (g) Key Reagents (amount) Temp (°C) Time (h) Product Yield (%) Product Purity (%)
Halogenation 100 FeCl₃ (1.52g), CCl₄ (107.4g) 70 2 75.1 >99
Basic Flux 100 NaOH (16g) 90–150 1–3
Acylation 100 Dichloride sulfone (42g) 50–80 2–3 90 (total, 2 steps) >99.5
Purification 68–70 >99.5

Data adapted from patent process examples.

Mechanistic and Practical Considerations

  • Sequential Functionalization:
    The order of introducing halogen, fluorine, and sulfonyl chloride groups is crucial to avoid undesired side reactions. The use of continuous flow reactors in industrial settings allows for precise control, increasing safety and yield.

  • Side Product Management:
    The process generates byproducts such as 2,4-dichlorofluorobenzene, which can be recovered and recycled, improving overall process efficiency.

  • Scalability:
    The method is robust and scalable, with reported batch sizes ranging from 100 g to 800 g, maintaining high yields and purities throughout.

Summary Table: Key Preparation Features

Feature Details
Starting Material 2,4-dichlorofluorobenzene
Key Reagents Ferric trichloride, sodium hydroxide, dichloride sulfone
Reaction Sequence Halogenation → Basic fluxing → Sulfonation/Acylation
Typical Yields ~90% (two-step process)
Typical Purity >99.5% (by GC)
Industrial Optimization Continuous flow reactors, temperature control
Byproduct Management Recovery and recycling of dichlorofluorobenzene

Perspectives from Varied Sources

  • Patent Literature:
    Provides detailed stepwise procedures, including reagent quantities, temperatures, and yields, confirming the reproducibility and efficiency of the process at different scales.

  • Chemical Suppliers and Databases:
    Emphasize the compound’s reactivity and the importance of functional group compatibility during synthesis and downstream applications.

  • Academic and Industrial Research: Highlight the need for precise control over reaction conditions to maximize selectivity and minimize hazardous byproducts, with a trend toward greener, more efficient synthetic methodologies.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro, chlorosulfonyl, and fluoro groups can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products depend on the specific reaction and reagents used. For example, substitution with an amine can yield an amide derivative, while reduction may produce a corresponding alcohol or hydrocarbon.

Scientific Research Applications

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chloro, chlorosulfonyl, and fluoro groups make the benzoyl chloride moiety highly reactive, facilitating various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to modifications in the structure and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomers

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid
  • CAS : 56447-54-2
  • Molecular Formula : C₇H₃Cl₂FO₄S (same as target compound’s precursor)
  • Key Difference : The chloro and chlorosulfonyl groups are positioned at C4 and C5, respectively, altering steric and electronic effects compared to the C3/C5 substitution in the target compound. This positional isomerism impacts acidity and reactivity in nucleophilic substitution reactions.

Trifluoromethyl-Substituted Analogues

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl Chloride
  • CAS : 261763-03-5
  • Molecular Formula : C₈H₂Cl₂F₄O
  • Key Differences :
    • Replaces chlorosulfonyl with trifluoromethyl , reducing electrophilicity at the sulfonyl group.
    • The trifluoromethyl group is less polar but highly lipophilic, enhancing membrane permeability in bioactive molecules.
    • Lower molecular weight (273.07 vs. 307.01) due to fewer oxygen atoms.

Pyridine-Based Analogues

3-Chloro-5-(trifluoromethyl)picolinoyl Chloride
  • CAS : 80194-72-5
  • Molecular Formula: C₇H₂Cl₂F₃NO
  • Key Differences :
    • Substitutes the benzene ring with a pyridine ring , introducing nitrogen-induced polarity and basicity.
    • The trifluoromethyl group at C5 increases electron deficiency, enhancing reactivity in cross-coupling reactions.
    • Molecular weight: 244 g/mol, lower due to the absence of sulfonyl and fluorine groups.

Sulfonyl Chloride Derivatives

3-(Chlorosulfonyl)benzoyl Chloride
  • CAS : 4052-92-0
  • Molecular Formula : C₇H₄Cl₂O₃S
  • Key Differences :
    • Lacks the fluoro substituent, reducing steric hindrance and electronic withdrawal at the ortho position.
    • Simpler structure with fewer substituents, making it less reactive in multi-step syntheses.
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride
  • Molecular Formula : C₇H₃ClF₃O₂S
  • Key Differences :
    • Combines chloro and trifluoromethyl groups at C3 and C4, altering resonance effects.
    • Sulfonyl chloride group is meta to trifluoromethyl, affecting regioselectivity in substitutions.

Fluorinated Benzoyl Chlorides

2-Fluorobenzoyl Chloride
  • CAS : 387-45-1
  • Molecular Formula : C₇H₄ClFO
  • Key Differences :
    • Only a single fluoro substituent at C2, lacking sulfonyl and additional chloro groups.
    • Lower molecular weight (158.56 g/mol) and simpler reactivity profile, often used in acylations.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1242339-12-3* C₇H₂Cl₂FSO₃ 273.07 Cl (C3), ClSO₂ (C5), F (C2), COCl (C1) Pharmaceutical intermediates
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid 56447-54-2 C₇H₃Cl₂FO₄S 273.07 Cl (C4), ClSO₂ (C5), F (C2), COOH (C1) Polymer synthesis
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride 261763-03-5 C₈H₂Cl₂F₄O 307.01 Cl (C3), CF₃ (C5), F (C2), COCl (C1) Agrochemicals
3-Chloro-5-(trifluoromethyl)picolinoyl chloride 80194-72-5 C₇H₂Cl₂F₃NO 244.00 Cl (C3), CF₃ (C5), COCl (C2), N (pyridine) Cross-coupling reactions
3-(Chlorosulfonyl)benzoyl chloride 4052-92-0 C₇H₄Cl₂O₃S 239.07 ClSO₂ (C3), COCl (C1) Dye intermediates

Note: The CAS number provided corresponds to the benzoic acid precursor of the target compound.

Key Research Findings

  • Reactivity : The target compound’s chlorosulfonyl group acts as a superior leaving group compared to trifluoromethyl or simple chloro substituents, enabling efficient nucleophilic aromatic substitutions .
  • Steric Effects : The fluoro substituent at C2 introduces steric hindrance, slowing reactions at the ortho position but enhancing para-directing effects .
  • Thermal Stability : Compounds with chlorosulfonyl groups exhibit lower thermal stability compared to trifluoromethyl analogues, requiring controlled storage conditions .

Biological Activity

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a specialized organosulfur compound that has garnered attention for its potential biological activities. Its unique structural features, including a chlorosulfonyl group and a fluorine atom, contribute to its reactivity and possible applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Chemical Formula : C7H3Cl4O2S
  • Molecular Weight : 285.01 g/mol
  • Structure : The compound features a benzene ring substituted with chlorine and fluorine atoms, alongside a chlorosulfonyl group, enhancing its reactivity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the chlorosulfonyl group is particularly notable as it can enhance the lipophilicity and bioavailability of related compounds.

Antibacterial Activity

A study on structurally similar compounds revealed that many derivatives with chlorosulfonyl groups show promising antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 16 µM against Staphylococcus aureus, indicating strong antibacterial activity .
  • The chlorosulfonyl group enhances interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent cell death.

Anticancer Activity

Several case studies have highlighted the potential of sulfonamide derivatives in cancer treatment:

  • A series of indoline-5-sulfonamides demonstrated inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. The most potent derivative exhibited an IC50 of 12.9 µM against MCF7 breast cancer cells under hypoxic conditions .
  • The structural similarities between these sulfonamide derivatives and this compound suggest that the latter may also possess anticancer properties through similar mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, modulating biological pathways critical for disease progression.
  • Cell Membrane Interaction : The lipophilic nature of chlorosulfonyl compounds allows them to integrate into lipid bilayers, disrupting cellular functions.

Research Findings

To provide a clearer understanding of the biological activity, the following data table summarizes key findings from various studies:

Compound NameActivity TypeMIC (µM)Reference
This compoundAntibacterialTBD
Indoline-5-sulfonamideAnticancer (MCF7)12.9
Fluoroaryl-bichalcopheneAntibacterial16

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